molecular formula C31H21N5O6 B11930070 FAM tetrazine, 6-isomer

FAM tetrazine, 6-isomer

Cat. No.: B11930070
M. Wt: 559.5 g/mol
InChI Key: FMZXZQSGQICZSN-UHFFFAOYSA-N
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Description

Overview of Fluorescein (B123965) (FAM) as a Fluorophore Component

Fluorescein (FAM) is a widely utilized fluorophore in molecular biology and biochemistry, recognized for its bright green fluorescence. syronoptics.com As an organic compound based on a xanthene tricycle, it is a versatile fluorescent tracer for numerous applications. wikipedia.org Its popularity stems from a high fluorescence quantum yield, meaning it is very efficient at converting absorbed light into emitted fluorescent light. syronoptics.comlumiprobe.com

The spectral properties of fluorescein are a key aspect of its utility. It has a peak excitation wavelength of approximately 495 nm and a peak emission wavelength of around 517-520 nm. syronoptics.comwikipedia.org These characteristics make it compatible with the standard filter sets found on most fluorescence detection instruments. lumiprobe.comidtdna.com Fluorescein and its derivatives, such as 6-carboxyfluorescein (B556484) (6-FAM), are frequently used to label biomolecules like nucleic acids and proteins for applications including DNA sequencing, quantitative PCR (qPCR), fluorescence microscopy, and flow cytometry. syronoptics.comwikipedia.org While relatively stable, it can be susceptible to photobleaching under prolonged light exposure. syronoptics.com The fluorescence of the molecule is pH-dependent, with decreased fluorescence below pH 7. wikipedia.orgidtdna.com

Table 1: Spectral and Physical Properties of Fluorescein (FAM)

PropertyValue
Excitation Maximum (λex) ~495 nm syronoptics.comwikipedia.org
Emission Maximum (λem) ~517-520 nm syronoptics.comwikipedia.orglumiprobe.com
Fluorescence Quantum Yield (Φ) 0.93 lumiprobe.comlunanano.ca
Molar Extinction Coefficient (ε) 74,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comlunanano.ca
Color Bright Green Emission syronoptics.com
Chemical Formula (Fluorescein) C₂₀H₁₂O₅ wikipedia.org
Molar Mass (Fluorescein) 332.311 g·mol⁻¹ wikipedia.org

Significance of Tetrazine Moiety in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.org The tetrazine moiety is a cornerstone of this field due to its participation in what are known as tetrazine bioorthogonal reactions. frontiersin.orgnih.gov These reactions typically involve an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). frontiersin.orgnih.govacs.org

The significance of the tetrazine ligation lies in its exceptionally fast reaction kinetics and high specificity. frontiersin.orgnih.gov These features ensure efficient and selective labeling of target biomolecules even at the low concentrations typically found within a cellular or in vivo context. nih.govacs.org First reported independently by two research groups in 2008, tetrazine bioorthogonal chemistry has become a powerful and widely used tool for a range of applications, including cellular imaging, diagnostics, and drug delivery. frontiersin.orgnih.gov The versatility of this chemistry allows for the site-specific modification of proteins, glycans, and other biomolecules, facilitating the tracking and imaging of these molecules in their physiological environments. frontiersin.org

Contextualizing the 6-Isomer within Fluorescein-Tetrazine Conjugates

FAM tetrazine, 6-isomer is a chemical probe that covalently links the fluorescein fluorophore to a reactive tetrazine group. lunanano.caglpbio.comlumiprobe.com This conjugate is specifically derived from 6-carboxyfluorescein (6-FAM), where the carboxyl group at the 6-position of the fluorescein core is used to form a stable amide bond with a tetrazine-bearing molecule. wikipedia.org The "6-isomer" designation is crucial as it defines the precise point of attachment on the fluorescein structure, distinguishing it from its 5-isomer counterpart. idtdna.com While commercial preparations of carboxyfluorescein can be a mixture of 5- and 6-isomers, pure isomers are essential for applications requiring high chemical definition. wikipedia.org

This molecular design successfully merges the functions of both components: it retains the desirable bright green fluorescence of FAM while incorporating the specific bioorthogonal reactivity of the tetrazine. glpbio.com This allows researchers to use the FAM tetrazine probe to "click" onto a target molecule that has been pre-tagged with a strained alkene partner, like TCO, enabling fluorescent labeling for visualization and analysis. broadpharm.com

Table 2: Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₂₁N₅O₆ lunanano.caglpbio.com
Molecular Weight 559.53 g/mol glpbio.com
Excitation Maximum (λex) 492 nm lunanano.cabroadpharm.com
Emission Maximum (λem) 517 nm lunanano.cabroadpharm.com
Solubility Good in DMF and DMSO; poor in water glpbio.com
Storage -20°C in the dark, desiccated lunanano.caglpbio.comlumiprobe.com

Historical Development and Evolution of Tetrazine-Based Probes

The chemistry of tetrazines is not new, with the first synthesis reported in the late 19th century. harvard.edu However, their application in the context of bioorthogonal chemistry is a 21st-century innovation. The landmark introduction of the tetrazine ligation for biological applications in 2008 sparked a wave of research and development in the field. nih.govacs.orgnih.gov

Early efforts focused on establishing the reaction's utility for labeling biomolecules on live cells. harvard.edu Subsequent research has driven the evolution of tetrazine-based probes in several key directions. Scientists have developed new synthetic methods to create a diverse array of tetrazine derivatives with tuned reactivity and stability profiles. nih.govrsc.orgrsc.org A significant advancement has been the creation of "fluorogenic" tetrazine probes. harvard.eduencyclopedia.pub In these probes, the tetrazine quenches the fluorescence of the attached dye; upon reaction with its dienophile partner, this quenching effect is released, causing a dramatic increase in fluorescence. encyclopedia.pubacs.org This "turn-on" mechanism provides a much higher signal-to-background ratio, enabling no-wash imaging of biological processes in living cells and even whole organisms. acs.orgnih.gov The development has expanded from xanthene-based dyes like fluorescein to include a wide range of fluorophores, including coumarins and BODIPY dyes, broadening the available spectral range for multicolor imaging experiments. encyclopedia.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H21N5O6

Molecular Weight

559.5 g/mol

IUPAC Name

3',6'-dihydroxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-22-25(12-19)31(42-30(22)40)23-10-7-20(37)13-26(23)41-27-14-21(38)8-11-24(27)31/h2-14,37-38H,15H2,1H3,(H,32,39)

InChI Key

FMZXZQSGQICZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O

Origin of Product

United States

Synthetic Strategies and Structural Considerations

General Synthetic Pathways for 1,2,4,5-Tetrazine (B1199680) Derivatives

The 1,2,4,5-tetrazine ring, also known as s-tetrazine, is the core reactive component of the probe. Its synthesis has been a subject of extensive research for over a century. The classical and still relevant method is the Pinner synthesis, first reported in the late 19th century. researchgate.netnih.gov This reaction typically involves the condensation of two equivalents of an iminoester with hydrazine, followed by oxidation of the resulting dihydro-1,2,4,5-tetrazine intermediate. nih.govnsf.gov

Modern advancements have led to more versatile and higher-yielding "Pinner-like" reactions that often start from nitriles. researchgate.net These methods can produce both symmetrical and, crucially for probe design, unsymmetrical 3,6-disubstituted tetrazines. researchgate.netnih.gov Key strategies include:

Metal-Catalyzed Synthesis : Lewis acids such as nickel(II) or zinc(II) triflate can catalyze the one-pot synthesis of tetrazines from nitriles and hydrazine, activating even poorly reactive aliphatic nitriles. researchgate.netacs.org

Organocatalysis : Thiol-containing compounds, including peptides, can act as nucleophilic catalysts to activate nitriles towards reaction with hydrazine, providing a scalable and facile route to unsymmetrical tetrazines. researchgate.netnih.govresearchgate.net

Cross-Coupling Reactions : For creating unsymmetrical tetrazines with diverse functionalities, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are invaluable. rsc.orgencyclopedia.pubresearchgate.net These methods allow for the sequential and controlled introduction of different substituents onto a pre-formed tetrazine core, such as a halogenated tetrazine intermediate. rsc.orgresearchgate.net

These synthetic methodologies provide a robust toolkit for constructing the foundational tetrazine heterocycle, which can then be functionalized for conjugation to fluorophores like FAM. A summary of common synthetic approaches is presented in Table 1.

Table 1: Comparison of General Synthetic Pathways for 1,2,4,5-Tetrazines

Synthesis Method Starting Materials Key Features Typical Products
Pinner Synthesis Iminoesters, Hydrazine Classical method; involves dihydrotetrazine oxidation. nih.gov Symmetrical tetrazines. nih.gov
Metal-Catalyzed Nitriles, Hydrazine, Lewis Acid (e.g., Zn(OTf)₂) One-pot synthesis; activates a broad range of nitriles. researchgate.net Symmetrical and unsymmetrical tetrazines. researchgate.net
Thiol-Catalysis Nitriles, Hydrazine, Thiol Promoter Organocatalytic; scalable and mild conditions. researchgate.net Unsymmetrical tetrazines with functional groups. researchgate.net

| Suzuki/Stille Coupling | Halogenated Tetrazines, Boronic Acids/Organostannanes | Post-synthesis modification; highly versatile. rsc.orgresearchgate.net | Diverse unsymmetrical tetrazines. rsc.orgresearchgate.net |

Isomer-Specific Synthesis of FAM Tetrazine, 6-Isomer

Fluorescein (B123965) derivatives used in bioconjugation are typically derived from either 5-carboxyfluorescein (B1664652) or 6-carboxyfluorescein (B556484). The synthesis of an isomerically pure FAM tetrazine probe requires the separation of these two isomers at an early stage, as their similar reactivity makes post-conjugation separation challenging. researchgate.net The initial condensation reaction to produce carboxyfluorescein yields a mixture of the 5- and 6-isomers. researchgate.net Methods for obtaining the pure 6-isomer include:

Fractional Crystallization : The isomers can be separated by careful, repeated recrystallization from specific solvent systems, such as methanol/hexane.

Chromatography of Protected Derivatives : A more efficient and scalable approach involves protecting the hydroxyl groups of the xanthene core (e.g., as pivaloyl or acetyl esters) and the carboxylic acid (e.g., as a pentafluorophenyl ester). nih.gov These protected intermediates show different chromatographic behavior, allowing for their separation on a multi-gram scale by column chromatography. nih.gov

Once pure 6-carboxyfluorescein or its activated ester is isolated, it is conjugated to a tetrazine moiety. A common and direct approach involves forming a stable amide bond. This is typically achieved by reacting the N-hydroxysuccinimide (NHS) ester of 6-carboxyfluorescein with an amine-bearing tetrazine, such as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylamine, under mild basic conditions. acs.orgbiotium.com

Alternatively, cross-coupling strategies can be employed. For instance, Wombacher and colleagues reported the use of a Pd-catalyzed Stille coupling to directly connect a 3-bromo-6-methyl-1,2,4,5-tetrazine with an organotin derivative of fluorescein, yielding the final conjugate. researchgate.netresearchgate.net This highlights the modularity of modern synthetic approaches. The final product is a conjugate where the 6-carboxy group of fluorescein is linked, typically via a benzylamine (B48309) spacer, to the 3-position of a methyl-substituted tetrazine. medkoo.com

Influence of Isomerism on Conjugate Design and Reactivity

The choice between the 5- and 6-isomer of FAM is not arbitrary and has subtle but important consequences for the final probe's properties. While the fundamental photophysical characteristics (absorption and emission maxima) are dictated by the fluorescein xanthene core, the position of the tetrazine-linker appendage affects steric and electronic factors. broadpharm.comacs.org

The key difference lies in the geometry of the linkage. In the 6-isomer, the carboxamide linker is para to the spiro carbon of the xanthene system, while in the 5-isomer, it is meta. This geometric distinction can influence:

Fluorogenic Properties : In a fluorogenic probe, the tetrazine quenches the fluorescence of the nearby FAM. nih.gov The efficiency of this quenching, which can occur through mechanisms like Förster Resonance Energy Transfer (FRET), is highly dependent on the distance and orientation between the donor (FAM) and acceptor (tetrazine). nsf.govnih.gov The fixed, but different, spatial arrangement imposed by the 5- versus 6-isomer linkage can alter this quenching efficiency, thereby affecting the fluorescence turn-on ratio upon reaction with a dienophile.

Therefore, the use of isomerically pure reagents like this compound is critical for ensuring the homogeneity and predictability of the probe's performance, leading to more reliable and reproducible experimental outcomes. researchgate.netlumiprobe.com

Rational Design Principles for Advanced FAM Tetrazine Probes

The design of advanced FAM tetrazine probes is a process of multi-parameter optimization to balance reactivity, stability, and optical performance. researchgate.netrsc.org Key principles in this rational design process include:

Tuning Tetrazine Reactivity and Stability : There is an inverse correlation between the reaction speed of a tetrazine and its stability in aqueous, physiological environments. acs.org Electron-withdrawing substituents on the tetrazine ring (e.g., pyridyl) increase its reactivity in the iEDDA reaction but also make it more susceptible to degradation. Conversely, electron-donating groups (e.g., methyl) enhance stability at the cost of slower kinetics. acs.org The choice of a methyl-substituted tetrazine in many common FAM probes represents a robust compromise between these competing demands. nih.govmedkoo.com

Optimizing the Quenching Mechanism : The primary goal of a fluorogenic probe is to have a low background signal (quenched state) and a high signal upon reaction (unquenched state). This is achieved by carefully engineering the electronic interaction between the FAM and tetrazine. mdpi.com Design strategies can favor FRET or photoinduced electron transfer (PET) by modulating the linker and the electronic properties of the tetrazine. nih.gov A "monochromophoric" design, where the tetrazine is directly incorporated into the π-conjugated system of the fluorophore, can lead to extremely efficient quenching and high-contrast probes. acs.org

Linker Modification : The spacer connecting the fluorophore and the tetrazine is not merely a passive connector. Its length, rigidity, and chemical nature influence solubility, steric hindrance, and the spatial relationship between the FAM and tetrazine moieties. rsc.org For example, incorporating polyethylene (B3416737) glycol (PEG) linkers can improve aqueous solubility and reduce non-specific binding. yusiyy.com

By systematically modifying these three components—the tetrazine core, the fluorophore-quencher interaction, and the linker—researchers can fine-tune the properties of FAM tetrazine probes for specific and demanding applications in bioimaging and diagnostics. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Trivial Name Role/Context
This compound 6-FAM-tetrazine The primary subject of the article.
1,2,4,5-Tetrazine s-Tetrazine The core heterocyclic ring system.
5-Carboxyfluorescein 5-FAM Isomeric precursor to FAM-based probes.
6-Carboxyfluorescein 6-FAM Isomeric precursor to the subject probe. researchgate.net
Dihydro-1,2,4,5-tetrazine - Intermediate in Pinner synthesis. nih.gov
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylamine - Amine-functionalized tetrazine for conjugation. acs.org
3-bromo-6-methyl-1,2,4,5-tetrazine - Halogenated tetrazine intermediate for cross-coupling. researchgate.net

Inverse Electron Demand Diels Alder Iedda Cycloaddition Reactivity

Fundamental Principles of Tetrazine-Dienophile Reactions

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne). rsc.orggoogle.comunits.it Unlike the normal Diels-Alder reaction, the IEDDA reaction's kinetics are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.orgrsc.orgub.edu A smaller energy gap between these frontier molecular orbitals leads to a faster reaction rate. ub.edu

Several key factors influence the reactivity of tetrazine-dienophile pairs:

Electronic Effects: The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs) at the 3 and 6 positions. rsc.orgrsc.orgnih.gov These groups lower the LUMO energy of the tetrazine, thereby reducing the HOMO-LUMO gap with an electron-rich dienophile and accelerating the reaction. rsc.orgrsc.org Conversely, electron-donating groups (EDGs) on the tetrazine ring increase the LUMO energy, slowing down the cycloaddition. rsc.org For the dienophile, electron-donating groups raise its HOMO energy, which also leads to a faster reaction. rsc.org

Strain in the Dienophile: Ring strain in the dienophile plays a crucial role in accelerating the IEDDA reaction. rsc.orgub.edu Highly strained dienophiles, such as trans-cyclooctenes (TCO), possess a higher HOMO energy level due to their distorted conformations. rsc.orgub.edunih.gov This pre-distortion reduces the activation energy required to reach the transition state, leading to significantly faster reaction rates compared to less strained or unstrained dienophiles. ub.eduunimi.it The reactivity of cyclic alkenes generally follows the order: trans-cyclooctene (B1233481) > cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene. rsc.orgunimi.it

Steric Hindrance: Steric bulk on either the tetrazine or the dienophile can impede the reaction by increasing the distortion energy needed to achieve the transition state. rsc.orgnih.gov Less sterically hindered reactants generally exhibit faster kinetics. nih.gov For instance, terminal alkenes and alkynes are typically more reactive than their internal counterparts. rsc.org

Solvent Effects: The polarity of the solvent can influence reaction rates. IEDDA reactions between tetrazines and TCOs have been observed to proceed faster in more polar solvents. biorxiv.org

FAM tetrazine, 6-isomer, combines the fluorescent properties of fluorescein (B123965) with the bioorthogonal reactivity of a tetrazine moiety. vulcanchem.comlumiprobe.comlunanano.ca The tetrazine group is engineered to react rapidly and specifically with strained dienophiles like trans-cyclooctene. broadpharm.comantibodies.comglpbio.com

Reaction Kinetics and Rate Constants with Strained Dienophiles (e.g., trans-Cyclooctenes)

The reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCO), is characterized by exceptionally fast second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. biorxiv.orgresearchgate.net This rapid reactivity allows for efficient labeling and conjugation at very low concentrations, which is a significant advantage in biological systems. units.itacs.org

The reactivity of different TCO isomers can vary. For example, the axial isomer of TCO (TCOa) has been shown to react with certain tetrazines to generate a fluorescent product. mdpi.com The development of highly strained TCOs, such as those forced into a half-chair conformation, has led to even faster reaction rates, with some bimolecular rate constants reaching as high as 3 x 10⁶ M⁻¹s⁻¹. nih.gov

Kinetic studies of various substituted tetrazines reacting with TCO derivatives have provided valuable data on how substituents affect reaction rates. For instance, a study of phenyl-substituted tetrazines reacting with an axial TCO derivative (axTCO-PEG₄) in a phosphate-buffered saline (DPBS) solution revealed the following trends:

4-substituted derivatives: ~20,000 to 130,000 M⁻¹s⁻¹

5-substituted derivatives: ~70,000 to 110,000 M⁻¹s⁻¹

6-substituted derivatives: ~25,000 to 80,000 M⁻¹s⁻¹ acs.org

Generally, 5-substituted derivatives were found to be more reactive than their 4-substituted isomers, with the 6-substituted compounds being the least reactive. acs.org This highlights the subtle interplay of electronic and steric factors in fine-tuning the reactivity of the tetrazine core.

Table 1: Second-Order Rate Constants of Phenyltetrazine Derivatives with axTCO-PEG₄ in DPBS

Substituent Position Rate Constant Range (M⁻¹s⁻¹)
4-substituted 20,000 - 130,000
5-substituted 70,000 - 110,000
6-substituted 25,000 - 80,000

Data sourced from a study on substituted aryltetrazines. acs.org

Mechanistic Elucidation of the IEDDA Reaction Pathway

The IEDDA reaction between a 1,2,4,5-tetrazine (B1199680) and a dienophile proceeds through a well-defined pathway involving a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction. rsc.orgnih.govacs.org

The reaction is initiated by the [4+2] cycloaddition of the tetrazine and the dienophile to form a highly strained, bicyclic intermediate. nih.govacs.org The formation of this intermediate occurs via a transition state where the diene and dienophile approach each other in a suprafacial/suprafacial manner. rsc.org While often described as a concerted process, computational studies have suggested that the transition state can have a slight asynchronicity, meaning the two new bonds may not form at the exact same time. nih.gov For some polarized reactants, a stepwise mechanism involving a zwitterionic intermediate has been proposed and computationally investigated. acs.org

The geometry and energy of the transition state are influenced by several factors. Sterically demanding substituents can increase the energy of the transition state, thus slowing the reaction. rsc.org Conversely, the inherent strain of dienophiles like TCO lowers the activation energy required to reach this state. ub.edu Recent computational studies have also highlighted the role of tetrazine ring distortion, caused by intramolecular repulsive interactions, in accelerating the cycloaddition step, a factor that can operate independently of the substituent's electronic effects. nih.govacs.org

Following the initial cycloaddition, the bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction. nih.govresearchgate.netnih.gov This step involves the extrusion of a molecule of dinitrogen (N₂), which is a thermodynamically favorable process that drives the reaction forward. vulcanchem.comacs.org The loss of N₂ gas is irreversible and results in the formation of a 4,5-dihydropyridazine product. nih.govmdpi.com

In many cases, this dihydropyridazine (B8628806) can then aromatize to form the final, stable pyridazine (B1198779) product. google.comrsc.org Depending on the dienophile used and the reaction conditions, this final aromatization step may require an oxidant. rsc.org However, when strained alkenes like TCO are used, the reaction often proceeds to the stable dihydropyridazine without the need for an external oxidant. nih.govresearchgate.net

Intermediates and Transition States in IEDDA

Factors Influencing Reaction Efficiency and Selectivity

The efficiency and selectivity of the IEDDA reaction are critical for its applications. These are primarily dictated by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.

As previously discussed, the electronic nature of substituents is a primary determinant of reaction rate. Electron-withdrawing substituents on the tetrazine ring accelerate the reaction by lowering its LUMO energy. rsc.orgnih.govresearchgate.net This principle is often used to tune the reactivity of tetrazine probes for specific applications. nih.gov For instance, introducing fluorine atoms to a tetrazine scaffold has been shown to significantly increase reaction rates, reaching the 10⁶ M⁻¹s⁻¹ level while maintaining stability. biorxiv.org A good correlation has been observed between the reaction rate constants of substituted phenyltetrazines and their Hammett parameters, which quantify the electron-donating or -withdrawing properties of the substituents. acs.org

Steric effects also play a significant role. Large, bulky substituents on either reactant can hinder the approach of the reaction partners, slowing down the cycloaddition. rsc.orgnih.gov This is particularly evident in studies comparing terminal versus internal alkenes, where the less hindered terminal alkenes react more readily. rsc.org For 6-substituted phenyltetrazines, a correlation has been found between increasing steric parameters of the substituent and decreasing reaction rates, suggesting that steric hindrance near the tetrazine core can negatively impact reactivity. acs.org

Furthermore, the electronic properties of substituents can influence the regioselectivity of the cycloaddition when using unsymmetrical dienophiles. researchgate.net By analyzing the partial net charges on the C3 and C6 positions of the tetrazine, it is possible to predict the major regioisomer formed in the reaction. researchgate.net

pH Sensitivity and Environmental Modulators of Reactivity

The Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry, is prized for its rapid kinetics and high specificity. lumiprobe.com The reaction between a tetrazine, such as this compound, and a strained alkene like trans-cyclooctene (TCO), proceeds quickly under physiological conditions. nih.gov However, the reactivity of this ligation is not absolute and can be significantly influenced by various factors in the local chemical environment. Understanding these modulators, particularly pH and the specific structure of the dienophile, is critical for optimizing experimental design and interpreting results in complex biological systems.

Detailed research into tetrazine-alkene reactions has revealed a profound sensitivity to pH. acs.org Studies on tetrazine-triggered elimination reactions following IEDDA cycloaddition have shown that the rate of product release can be dramatically accelerated under more acidic conditions. acs.org For instance, in one study, the release of a cargo molecule from a TCO-carbamate was essentially instantaneous at a pH of 6 or lower. acs.org This pH-dependent acceleration is a key mechanistic feature of the reaction. acs.org

To harness this property, acid-functionalized tetrazines have been developed. These variants show enhanced and accelerated release profiles across the entire physiological pH range compared to their non-acidic counterparts. acs.org The inclusion of acidic groups, such as propanoic acid, on the tetrazine scaffold can lead to complete and efficient release from pH 4.2 to 8.0. acs.org This demonstrates that the inherent structure of the tetrazine itself is a primary modulator of its pH-sensitive reactivity. acs.org

Tetrazine DerivativePerformance Characteristic at Varied pHSource
Symmetric Tetrazine (e.g., DMT-s-tetrazine)Displayed single exponential kinetics with progressively accelerated release at lower pH. acs.org
Acid-Functionalized Tetrazine (e.g., bis-propanoic acid)Showed markedly enhanced release across the entire pH range, with full release observed from pH 4.2–8.0. acs.org

Beyond pH, other environmental factors and the nature of the dienophile partner play a crucial role. The reactivity of TCO, the most common reaction partner for tetrazines, can be modulated by its own structural isomers. nih.gov For example, axially substituted TCO isomers have been shown to be up to four times more reactive than their equatorial counterparts due to increased ring strain. nih.gov

TCO IsomerSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazineSource
Equatorial TCO(22 ± 0.04) × 10³ M⁻¹s⁻¹ nih.gov
Axial TCO(80 ± 0.2) × 10³ M⁻¹s⁻¹ nih.gov

Fluorogenic Properties and Spectroscopic Advancements

Mechanisms of Fluorescence Quenching in Unreacted FAM Tetrazine, 6-Isomer

The fluorescence of the fluorescein (B123965) (FAM) core in the unreacted this compound is significantly suppressed through a combination of photophysical quenching mechanisms. The close proximity of the tetrazine moiety to the FAM fluorophore is the primary reason for this quenched, or "dark," state. acs.orgnih.gov Several key processes are believed to contribute to this phenomenon.

A predominant theory is Energy Transfer to a Dark State (ETDS) . researchgate.net In this model, the photoexcitation energy absorbed by the FAM fluorophore is non-radiatively transferred to the tetrazine fragment. researchgate.net The lowest excited singlet state (S1) of the tetrazine is an n→π* transition, which is quantum mechanically forbidden and thus does not emit light, acting as a "dark state" that dissipates the energy. researchgate.net

Mechanisms involving direct energy transfer are also significant. These include:

Förster Resonance Energy Transfer (FRET) : This mechanism relies on the overlap between the emission spectrum of the donor (FAM) and the absorption spectrum of the acceptor (tetrazine). rsc.org Given that tetrazines absorb light in the visible spectrum, FRET provides an efficient pathway for quenching green-emitting fluorophores like FAM. researchgate.netrsc.org

Dexter Energy Transfer (DET) : A short-range electron exchange mechanism that also contributes to quenching when the fluorophore and quencher are in close contact. rsc.org

Furthermore, Photoinduced Electron Transfer (PET) is another critical quenching pathway. rsc.org The electron-deficient nature of the tetrazine ring allows it to act as an electron acceptor. Upon excitation of the FAM donor, an electron can be transferred to the tetrazine, forming a non-fluorescent charge-separated state. rsc.org In some tetrazine-fluorophore conjugates, particularly those with integrated π-systems, a process known as Internal Conversion to a Dark State (ICDS) has been proposed, where energy is funneled to the tetrazine's dark state via internal conversion.

These quenching pathways effectively render the unreacted this compound minimally fluorescent, a crucial feature for its application as a "turn-on" probe in bioimaging. nih.gov

Photophysical Mechanisms of Fluorescence Enhancement Upon Reaction

The profound increase in fluorescence, or fluorogenicity, of this compound is triggered by the irreversible inverse-electron-demand Diels-Alder (iEDDA) reaction. acs.orgnih.gov This bioorthogonal cycloaddition, typically with a strained dienophile like a trans-cyclooctene (B1233481) (TCO), chemically transforms the tetrazine ring. nih.govnih.gov The reaction proceeds through a bicyclic intermediate, which rapidly expels nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product. nih.gov This chemical degradation of the tetrazine moiety eliminates the quenching entity, thereby "uncaging" the FAM fluorophore and restoring its inherent, bright fluorescence. rsc.orgrsc.org The result is a dramatic "turn-on" response with fluorescence enhancement ratios that can exceed 1000-fold in some systems. acs.org

Upon the iEDDA reaction, the conjugated system of the tetrazine ring is destroyed. The resulting dihydropyridazine product has vastly different electronic properties and no longer possesses the low-lying dark states that accepted energy from the FAM fluorophore. acs.org Consequently, the FRET and DET pathways are shut down. Similarly, the electron-accepting ability of the ring is eliminated, which prevents the formation of the charge-separated state seen in PET. rsc.org With these non-radiative energy sinks removed, the excited FAM molecule can relax to the ground state via its primary radiative pathway: the emission of a photon.

Non-radiative deactivation is also influenced by intramolecular motions such as vibrations and rotations within a molecule. acs.org In some flexible fluorophore-tetrazine conjugates, pathways like twisted intramolecular charge transfer (TICT) can introduce additional quenching channels. rsc.org The iEDDA reaction fundamentally alters the structure of the linker-product adduct. This structural change can increase rigidity and restrict torsional motions that would otherwise provide a non-radiative route for the excited-state energy to dissipate. By locking the conformation and eliminating the primary electronic quencher (the tetrazine), the non-radiative decay rates are significantly reduced, leading to a higher fluorescence quantum yield for the final product. acs.org

Energy Transfer and Charge Separation Pathways

Strategies for Enhancing Fluorogenicity and Tunable Optical Properties

Significant research has focused on the rational design of tetrazine-based probes to maximize their fluorogenic response and to tune their optical properties for various applications.

Enhancing Fluorogenicity: The fluorescence turn-on ratio is a critical parameter. Strategies to improve this ratio focus on maximizing the quenching efficiency in the "off" state and the quantum yield in the "on" state.

Minimizing Fluorophore-Quencher Distance: The efficiency of FRET and DET is highly dependent on distance. Shortening the linker between the FAM and tetrazine moieties or designing molecules where a "face-to-face" stacking conformation is induced can dramatically improve quenching and lead to higher turn-on ratios. rsc.org

Direct π-System Integration: A "monochromophoric" design, where the tetrazine is directly fused into the fluorophore's π-conjugated system, creates strong electronic coupling. acs.org This can lead to extremely efficient quenching through dark-state stabilization, resulting in very low background fluorescence and remarkable turn-on ratios upon reaction. acs.org

Tunable Optical Properties: While FAM tetrazine emits in the green spectrum, the general strategies can be applied to create probes across the visible spectrum.

Fluorophore Core Modification: The most direct way to tune the emission wavelength is to change the core fluorophore. Conjugating tetrazine to different dyes like coumarin, BODIPY, or silicon rhodamine allows for the creation of a palette of bioorthogonal probes. rsc.orgnih.gov

π-Conjugation Extension: For a given fluorophore class, extending the π-conjugated system can shift the absorption and emission wavelengths to the red, which is often desirable for in vivo imaging to minimize autofluorescence. acs.org

The photophysical properties of this compound before and after reaction are summarized below.

Table 1: Photophysical Properties of this compound

Property Value (Unreacted) Value (Reacted with TCO) Source(s)
Excitation Maximum (λex) ~492 nm ~492 nm researchgate.net
Emission Maximum (λem) ~517 nm ~517 nm researchgate.net
Extinction Coefficient (ε) ~74,000 M⁻¹cm⁻¹ Not significantly changed researchgate.net
Fluorescence Quantum Yield (Φ) < 0.01 (highly quenched) ~0.93 nih.govacs.orgresearchgate.net

| Fluorescence Enhancement | N/A | 15-20 fold or higher | nih.gov |

Note: Exact values can vary slightly based on solvent and experimental conditions. The reacted values are for the resulting FAM-dihydropyridazine product.

Advanced Spectroscopic Characterization Techniques for Reaction Products and Conjugates

A suite of advanced spectroscopic and analytical methods is employed to fully characterize the photophysics and reaction dynamics of this compound and its conjugates.

Steady-State and Time-Resolved Fluorescence Spectroscopy : These are fundamental techniques. Steady-state measurements determine key parameters like emission maxima and quantum yields before and after the reaction. acs.org Time-resolved methods, such as Time-Correlated Single Photon Counting (TCSPC), measure fluorescence lifetimes, providing direct insight into the rates of radiative and non-radiative decay and confirming the presence of quenching mechanisms. acs.orgias.ac.in

Transient Absorption (TA) Spectroscopy : Also known as flash photolysis, TA spectroscopy is a pump-probe technique used to detect and characterize short-lived excited states. edinst.com It can be used to observe the triplet excited states of tetrazines and follow the charge-transfer processes that lead to fluorescence quenching, providing mechanistic details on ultrafast timescales. edinst.comnih.govrsc.org

Raman Spectroscopy : As a non-destructive technique with low interference from water, Raman microscopy is well-suited for monitoring the kinetics of bioorthogonal reactions in complex environments, including inside living cells. rsc.orgrsc.org It allows for label-free visualization and quantification of the chemical transformation from the tetrazine reactant to the dihydropyridazine product. rsc.orgrsc.org

UPLC-MS : Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry is used to separate and identify the reactants, intermediates, and final products of the cycloaddition. bham.ac.uk This provides definitive structural confirmation and allows for quantitative analysis of reaction kinetics and purity. bham.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) : Computational chemistry plays a crucial role in understanding the underlying photophysics. TD-DFT calculations are used to model the electronic structure of the molecule in its ground and excited states. acs.orgnih.govunige.ch This allows researchers to predict absorption and emission energies, identify the nature of electronic transitions (e.g., n→π* vs. π→π*), rationalize the existence of dark states, and support the interpretation of experimental spectroscopic data. acs.orgnih.govacs.org

Bioconjugation Strategies and Biomolecular Labeling

Covalent Ligation of FAM Tetrazine, 6-Isomer to Biomacromolecules

The primary mechanism for attaching this compound, to biomolecules is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgfrontiersin.org This "click chemistry" reaction is exceptionally fast and specific, occurring between the electron-poor tetrazine ring of the FAM probe and an electron-rich "dienophile," typically a strained alkene or alkyne that has been incorporated into a target biomolecule. sigmaaldrich.comgenelink.com A common reaction partner is trans-cyclooctene (B1233481) (TCO) or its derivatives. broadpharm.com The reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native cellular processes. genelink.com This ligation is irreversible, forming a stable covalent bond and releasing dinitrogen gas as the only byproduct. sigmaaldrich.com

Labeling proteins and peptides with this compound, typically involves a two-step process. First, a strained dienophile, such as trans-cyclooctene (TCO) or bicyclo[6.1.0]nonyne (BCN), is introduced into the protein's structure. nih.gov This is often achieved by genetically encoding an unnatural amino acid (UAA) that contains the dienophile handle at a specific site within the protein's sequence. nih.govnih.gov This method relies on an engineered aminoacyl-tRNA synthetase (AARS) and a unique tRNA pair to incorporate the UAA during ribosomal translation. nih.govnih.gov Alternatively, enzymatic methods can be used to attach dienophile-containing handles to proteins post-translationally. researchgate.netrsc.org

Once the protein is equipped with the dienophile, it is treated with this compound. The tetrazine moiety rapidly and specifically reacts with the incorporated strained alkene via the IEDDA cycloaddition, resulting in a protein that is covalently labeled with a fluorescent FAM tag at a predetermined location. nih.govrsc.org This strategy has been used to label proteins for live-cell imaging and to create well-defined antibody-drug conjugates. rsc.org

The IEDDA ligation is also a powerful tool for modifying DNA and RNA. The standard strategy involves incorporating a dienophile-modified nucleotide, such as a trans-cyclooctene-modified thymidine (B127349) triphosphate (TCO-TTP), into a growing oligonucleotide chain during solid-phase synthesis or through polymerase-mediated incorporation. nih.govbiomers.net This places the reactive handle at a specific, chosen position within the DNA or RNA sequence.

Following the incorporation of the dienophile, the modified nucleic acid is exposed to this compound. The tetrazine reacts with the TCO group, creating a stable, fluorescently labeled oligonucleotide. nih.gov This method offers significant advantages due to the extremely fast reaction kinetics of the tetrazine-TCO ligation, enabling rapid and efficient labeling for applications like creating FRET probes or fluorescently tagging aptamers for cell imaging studies. nih.govacs.org

This compound, is used to label glycans through a technique called metabolic oligosaccharide engineering (MOE) or metabolic glycan labeling. frontiersin.orgresearchgate.net This process begins with introducing a monosaccharide derivative carrying a small, bioorthogonal dienophile handle (such as a cyclopropene (B1174273) or isonitrile) to cells or organisms. researchgate.netacs.orgcam.ac.uk The cellular machinery recognizes this unnatural sugar and incorporates it into various glycoconjugates, effectively displaying the reactive handle on the cell surface. frontiersin.orguni-konstanz.de

After this metabolic incorporation, the cells are treated with this compound. The tetrazine undergoes a rapid IEDDA reaction with the dienophile handles presented on the cell-surface glycans. researchgate.netacs.org This results in the specific and covalent attachment of the FAM fluorophore to the cellular glycostructures, allowing for their visualization and study in living systems. cam.ac.uk

BiomoleculeLabeling PrincipleKey Reagents
Proteins/Peptides Incorporation of a dienophile via an unnatural amino acid or enzymatic ligation, followed by reaction with FAM tetrazine.TCO-lysine, BCN-lysine, this compound
Oligonucleotides Incorporation of a dienophile-modified nucleotide during synthesis, followed by reaction with FAM tetrazine.TCO-TTP, Cyclopropene-modified bases, this compound
Glycans Metabolic incorporation of a dienophile-tagged sugar, followed by reaction with FAM tetrazine on the cell surface.Cyclopropene-tagged ManNAc, Isonitrile-tagged GlcNAc, this compound

Oligonucleotide and Nucleic Acid Modification Strategies

Site-Specific Bioconjugation Approaches

A key advantage of using this compound, in conjunction with its dienophile partners is the ability to achieve highly site-specific labeling. nih.gov Unlike traditional methods that randomly target common functional groups like amines on lysines, this bioorthogonal approach offers precise control over the point of conjugation. rsc.orgnih.gov

For proteins, site-specificity is accomplished through the genetic code expansion technology mentioned previously. By inserting a unique codon (e.g., the amber stop codon, UAG) into the gene of interest at the desired location, an unnatural amino acid carrying the dienophile handle can be incorporated with residue-specific precision. nih.govnih.govresearchgate.net This ensures that the subsequent reaction with this compound, occurs only at that single, engineered site. nih.gov Similarly, for nucleic acids, the chemical synthesis process allows for the insertion of a dienophile-modified phosphoramidite (B1245037) at any specified position in the oligonucleotide sequence, guaranteeing a defined labeling location. nih.gov This level of precision is critical for creating homogenous bioconjugates with consistent properties and for advanced applications like single-molecule imaging and structural biology. nih.gov

Orthogonality with Concurrent Bioorthogonal Chemistries

The tetrazine-dienophile IEDDA reaction is not only bioorthogonal to native biological chemistry but is also orthogonal to other "click" chemistry reactions. rsc.org This means it can be performed simultaneously with another bioorthogonal reaction in the same system without the reagents cross-reacting. nih.gov A prominent example is the compatibility of the IEDDA ligation with the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org

This mutual orthogonality allows for dual-labeling experiments where two different biomolecules can be tagged with distinct reporters in the same cell. uni-konstanz.de For instance, a cell could be fed an azide-modified sugar and a dienophile-modified sugar. Subsequently, the cell can be treated with a cyclooctyne-fluorophore (reacting with the azide) and this compound (reacting with the dienophile), enabling two-color imaging of different glycan populations. acs.orguni-konstanz.de This ability to run multiple, non-interfering labeling reactions in parallel significantly expands the toolbox for studying complex biological processes. acs.orgnih.gov

Orthogonal Reaction 1Reacting Groups 1Orthogonal Reaction 2Reacting Groups 2
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene (TCO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Dibenzocyclooctyne (DBCO)
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + CyclopropeneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne (+ Cu(I) catalyst)
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + NorborneneStaudinger Ligation Azide + Phosphine

Advanced Applications in Research and Bioimaging

Cellular and Live-Cell Imaging Methodologies

The primary application of 6-FAM-tetrazine in cellular and live-cell imaging stems from its ability to participate in rapid and specific bioorthogonal reactions. This allows researchers to fluorescently tag and visualize biomolecules in their natural environment with high precision and minimal background interference.

One common methodology involves a two-step labeling process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, genetically, or chemically modified to incorporate a strained alkene, most commonly trans-cyclooctene (B1233481) (TCO). Subsequently, 6-FAM-tetrazine is introduced to the system. The tetrazine component of the probe rapidly and selectively reacts with the TCO-tagged biomolecule, effectively "clicking" the fluorescein (B123965) dye onto the target. This allows for the real-time tracking of the biomolecule's localization, trafficking, and interactions within living cells.

Key features of 6-FAM-tetrazine in live-cell imaging include:

High Reaction Kinetics: The IEDDA reaction between tetrazine and TCO is exceptionally fast, enabling the rapid labeling of dynamic cellular processes.

Specificity: The reaction is highly specific, minimizing off-target labeling and ensuring that the fluorescent signal originates solely from the intended target.

Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.

A notable research application involves the imaging of cell-surface glycans. Cells are first treated with a metabolic precursor containing a TCO group, which is then incorporated into the glycan structures. The subsequent addition of 6-FAM-tetrazine allows for the fluorescent labeling and visualization of these glycans, providing insights into their roles in cell signaling and disease progression.

Applications in In Vitro Biochemical Assays (Research Context)

In the context of in vitro biochemical assays, 6-FAM-tetrazine serves as a robust tool for labeling and detecting proteins and other biomolecules with high sensitivity. Its primary use is in assays where a fluorescent readout is required to quantify molecular interactions or enzyme activity.

A prominent application is in fluorescence polarization (FP) assays. In this technique, a small, TCO-modified molecule (e.g., a peptide or a drug candidate) is labeled with 6-FAM-tetrazine. When this fluorescently labeled molecule is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. However, upon binding to a larger protein, its tumbling rate slows significantly, leading to an increase in fluorescence polarization. This change can be measured to determine binding affinities and screen for inhibitors of protein-ligand interactions.

Another application is in gel-based analysis of proteins. A protein of interest can be modified with a TCO group and then labeled with 6-FAM-tetrazine. This allows for the sensitive detection of the protein on an SDS-PAGE gel using a standard fluorescence scanner, offering an alternative to traditional staining methods like Coomassie blue or silver staining.

Assay Type Role of 6-FAM-tetrazine Principle of Detection Information Obtained
Fluorescence Polarization (FP)Fluorescent labeling of a TCO-modified ligandChange in the rotational speed of the labeled ligand upon binding to a larger moleculeBinding affinity, kinetics, and screening of inhibitors
In-gel Fluorescence ScanningPost-separation staining of TCO-modified proteinsDirect fluorescence imaging of the gelProtein detection, quantification, and mobility shift analysis
FRET-based AssaysServes as a FRET donor or acceptor when paired with another fluorophoreNon-radiative energy transfer between two fluorophores in close proximityConformational changes in proteins, protein-protein interactions

Development of Advanced Fluorescent Probes for Specific Biological Targets

The 6-FAM-tetrazine scaffold is a versatile platform for creating more complex and targeted fluorescent probes. By conjugating the tetrazine moiety to molecules with inherent biological specificity, researchers can develop probes that home in on particular cellular components or microenvironments.

For instance, by attaching 6-FAM-tetrazine to a small-molecule inhibitor of a specific enzyme, a probe can be created that selectively labels that enzyme within a complex protein lysate or even inside living cells. This allows for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function and identifying new drug targets.

Similarly, conjugating 6-FAM-tetrazine to antibodies or antibody fragments that recognize specific cell-surface receptors enables the targeted imaging of cells expressing those receptors. This approach is particularly valuable in cancer research for identifying and characterizing tumor cells.

Examples of advanced probes derived from 6-FAM-tetrazine:

Enzyme-Activated Probes: These probes are designed to be non-fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction releases the fluorescein, leading to a "turn-on" fluorescent signal that reports on the enzyme's activity.

pH-Sensing Probes: By incorporating pH-sensitive elements into the probe's structure, it is possible to create probes that change their fluorescent properties in response to changes in intracellular pH, allowing for the study of cellular compartments like lysosomes and endosomes.

Pretargeted Labeling Strategies for Molecular Imaging Research

Pretargeted labeling is an advanced imaging strategy designed to improve the signal-to-noise ratio in in vivo imaging applications. This approach separates the targeting step from the imaging step, which is particularly advantageous when using targeting vectors with slow clearance rates, such as antibodies.

The pretargeting process involves two key steps:

Pretargeting Step: A TCO-modified antibody is administered. This antibody binds to its specific target (e.g., a tumor-specific antigen) and is allowed to accumulate at the target site while the unbound antibody is cleared from circulation.

Labeling Step: After a sufficient clearing period, the 6-FAM-tetrazine probe is administered. It circulates rapidly throughout the body and is small enough to be quickly excreted. However, at the target site, it reacts with the TCO-modified antibody, leading to a high concentration of the fluorescent label at the location of interest.

This strategy significantly reduces the background fluorescence that would otherwise result from a directly labeled antibody still in circulation, thereby enhancing the clarity and sensitivity of the image. This has been shown to be effective for the in vivo fluorescent labeling of cancer cells that have been pre-targeted with a TCO-modified antibody. vulcanchem.com

Strategy Description Advantage Research Application
Direct LabelingThe fluorescent dye is directly conjugated to the targeting molecule (e.g., an antibody) before administration.Simpler, one-step process.Basic in vitro cell staining and flow cytometry.
Pretargeted LabelingA modified, unlabeled antibody is administered first, followed by the administration of the 6-FAM-tetrazine probe after a clearing period.Higher signal-to-noise ratio, reduced background from non-bound probes.In vivo tumor imaging, real-time tracking of targeted cells. vulcanchem.com

Exploration in Omics and Functional Studies

Chemical Proteomics and Small Molecule Target Identification

In the realm of chemical proteomics, FAM tetrazine, 6-isomer serves as a critical reagent for activity-based protein profiling and the identification of small molecule targets. Its utility stems from the inverse electron demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. glpbio.comantibodies.com This reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), which can be metabolically or synthetically incorporated into biomolecules. broadpharm.comnih.gov The ligation is exceptionally fast and specific, proceeding rapidly even at low, physiologically compatible concentrations without interfering with native biological processes. nih.govnih.gov

This high degree of specificity allows researchers to fluorescently label proteins of interest that have been pre-functionalized with a TCO group. The bright and stable fluorescence of the FAM (fluorescein) component enables the visualization and tracking of these proteins within the complex environment of a cell or cell lysate. vulcanchem.comnih.gov This method is instrumental in studying protein localization, trafficking, and conformational changes through techniques like Fluorescence Resonance Energy Transfer (FRET). vulcanchem.com

Recent advancements have introduced more sophisticated strategies, such as the tetrazine-thiol exchange (TeTEx) reaction. rsc.orgchemrxiv.org This approach allows for the reversible labeling of biomolecules through the displacement of a thiol group on a non-symmetric tetrazine. rsc.org This dynamic tagging is particularly useful for studying transient interactions. Crucially, the labeled state can be permanently "locked" on-demand by introducing a dienophile that partakes in an irreversible IEDDA reaction, providing temporal control over the labeling process. rsc.orgchemrxiv.org

Table 1: Comparative Analysis of this compound in Bioorthogonal Applications

Feature This compound Amine-Reactive Dyes (e.g., TAMRA, Oregon Green)
Reactivity Bioorthogonal IEDDA with strained alkenes (e.g., TCO). nih.govlumiprobe.com Reacts with primary amines (lysine residues, N-terminus). biotium.com
Specificity High; reacts only with its specific bioorthogonal partner. nih.gov Moderate; can lead to non-specific labeling in amine-rich environments. vulcanchem.com
Kinetics Extremely rapid (k₂ up to ~3,000 M⁻¹s⁻¹ in aqueous buffers). nih.govvulcanchem.com Variable, generally slower than IEDDA.
Bioorthogonal Utility High; enables specific labeling in live cells and organisms. vulcanchem.comacs.org Low to Moderate; reactivity with common biological groups limits true orthogonality. vulcanchem.com

Genomic and Transcriptomic Investigations

The applications of this compound extend into the study of nucleic acids and gene regulation. As a fluorescent label, it can be conjugated to oligonucleotides to create probes for Fluorescence In Situ Hybridization (FISH), enabling the visualization of specific mRNA molecules within fixed cells. vulcanchem.com This allows for the spatial mapping of gene expression at the single-cell level.

More advanced applications are found in the field of synthetic biology for controlling gene expression. A notable example involves the use of a fluorescein-binding Synthetic Notch (SynNotch) receptor. nih.gov In this system, cells are engineered to express a SynNotch receptor that can be activated by a fluorescein-based ligand. Researchers have demonstrated that by immobilizing a TCO-containing bovine serum albumin (TCO-BSA) conjugate on a surface, the subsequent addition of a tetrazine-fluorescein conjugate triggers receptor activation specifically in those locations. nih.gov The bioorthogonal ligation between the tetrazine and TCO effectively presents the fluorescein (B123965) molecule to the receptor, initiating a signaling cascade that leads to the expression of a reporter gene. nih.gov This strategy transforms the specific chemical reaction into a direct regulator of transcriptional activity, offering spatial and chemical control over gene expression. nih.gov

Research into Drug Delivery and Prodrug Activation Strategies

This compound is a key component in the development of targeted drug delivery systems and bioorthogonally activated prodrugs. The core concept involves separating a potent therapeutic agent from its site of action until a specific chemical trigger is applied. The IEDDA reaction serves as an ideal trigger due to its biocompatibility and rapid kinetics. nih.gov

One strategy involves pre-targeted drug delivery. Here, a targeting moiety (like an antibody) conjugated with a TCO group is administered first, allowing it to accumulate at the desired site (e.g., a tumor). Subsequently, a drug-loaded nanoparticle functionalized with tetrazine is administered. vulcanchem.comacs.org The IEDDA reaction between the nanoparticle and the pre-targeted TCO ensures that the therapeutic payload is released in a localized manner, which can reduce systemic toxicity. vulcanchem.com

Furthermore, the tetrazine ligation can be ingeniously designed to directly activate prodrugs. In these systems, a drug is rendered inactive by linking it to a TCO-containing promoiety. The reaction with a tetrazine doesn't just form a stable bond but initiates a cascade of chemical reactions, such as a 1,6-elimination, that cleaves the linker and releases the active drug. nih.gov This approach has been used to release molecules with various functional groups, including amines and hydroxyls. nih.gov A particularly innovative "prodrug-prodrug" strategy involves a tetrazine-based prodrug reacting with a vinyl ether-caged drug, where the reaction simultaneously activates both molecules into therapeutic agents. nih.gov

Table 2: Selected Tetrazine-Based Prodrug Activation Strategies

Release Mechanism Dienophile Trigger Released Functional Group Description
1,6-Elimination Cascade TCO-carbamate Amine The tetrazine-TCO reaction releases a primary amine, which initiates a self-immolative 1,6-elimination of a para-aminobenzyl linker to release the drug. nih.gov
1,6-Elimination Cascade TCO-carbamate with benzyl (B1604629) ether linker Alcohol (Hydroxyl) A similar cascade mechanism is used, but the self-immolative linker is a benzyl ether, allowing for the release of hydroxyl-containing drugs like the antibacterial agent triclosan. nih.gov
Mutual Prodrug Activation Vinyl ether-caged drug Two active drugs A tetrazine-based prodrug reacts with a vinyl ether-caged drug (e.g., camptothecin), releasing the active drug while the resulting pyridazine (B1198779) product becomes a second active agent (e.g., a microRNA inhibitor). nih.gov

Functionalization of Nanomaterials and Dendrimeric Structures

The ability to modify surfaces and complex molecular architectures is another significant application of this compound. Its tetrazine group can be used to covalently graft it onto various nanomaterials, imparting fluorescence and bioorthogonal reactivity.

Research has shown the successful covalent functionalization of graphene oxide with tetrazine derivatives through nucleophilic substitution. acs.orgresearchgate.net This process creates novel, redox-active materials where the tetrazine units are chemically bonded to the graphene sheets. acs.org By using bridging tetrazine derivatives, it is possible to create covalent links between graphene sheets, allowing for the precise design of new graphene-based structures. acs.orgresearchgate.net

In another application, complex polymeric nanoparticles known as "PeptoBrushes" have been functionalized with TCO moieties for use in pretargeted nuclear imaging. acs.org These PeptoBrushes, which have a polypeptide backbone and polypeptoid side chains, were synthesized with varying degrees of TCO loading (from 8% to 30%). acs.org Researchers then studied how the density of TCO groups on the nanoparticle surface affected the reaction kinetics with a complementary radiolabeled tetrazine imaging agent. acs.org This work highlights how tetrazine chemistry can be used to functionalize complex, dendrimeric-like structures and fine-tune their reactivity for biomedical applications. acs.orgnih.gov

Uncaging and Release Mechanisms in Biological Systems

The concept of "uncaging" involves the release of a molecule from an inert, "caged" state, often triggered by an external stimulus like light or a specific chemical reaction. This compound and its derivatives are central to chemical uncaging strategies that rely on bioorthogonal chemistry.

The prodrug activation mechanisms described previously are a form of chemical uncaging, where the tetrazine-TCO ligation is the trigger. nih.gov The reaction initiates a spontaneous chemical rearrangement or elimination that breaks the bond holding the active molecule to its cage. For example, the reaction of a TCO-carbamate with a tetrazine leads to a cycloaddition, which is immediately followed by a cascade of bond cleavages that uncages and releases an amine- or alcohol-containing molecule. nih.gov

Light can also be used as a trigger for uncaging in concert with tetrazine chemistry, providing exceptional spatiotemporal control. rsc.org In one innovative system, a caged fluorescein conjugate, made inert by an o-nitrobenzyl photocleavable group, was used as a ligand for a SynNotch receptor. nih.gov By using masked illumination, researchers could selectively photo-uncage the fluorescein in specific patterns. This allowed the now-active fluorescein ligand to be presented to cells, but only in the illuminated areas, thereby activating gene expression with high spatial resolution. nih.gov This demonstrates how bioorthogonal components can be combined with other stimuli-responsive chemistries to create highly controllable biological tools. acs.orgrsc.org

Computational and Theoretical Insights into Fam Tetrazine, 6 Isomer

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the reactivity of tetrazines, including FAM tetrazine, 6-isomer. acs.orgresearchgate.net These computational methods allow for the detailed exploration of reaction mechanisms, such as the inverse electron-demand Diels-Alder (IEDDA) reaction, which is central to the utility of tetrazines in bioorthogonal chemistry. lumiprobe.comscholaris.ca

Calculations can predict the geometries of reactants, transition states, and products, as well as their relative energies. cuny.edu This information is crucial for determining reaction barriers (activation energies) and reaction thermodynamics. mdpi.com For instance, DFT calculations have been used to study the cycloaddition of various tetrazines with strained alkenes and alkynes. acs.org The insights gained from these studies help in the rational design of new tetrazine-based probes with tailored reactivity. rsc.org

A key factor influencing the IEDDA reaction rate is the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (e.g., a trans-cyclooctene) and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. rsc.org Electron-withdrawing substituents on the tetrazine ring can lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction. rsc.orgnih.gov DFT calculations can accurately predict these orbital energies and thus provide a theoretical basis for understanding substituent effects on reactivity. acs.org

Furthermore, computational models can elucidate more subtle aspects of reactivity. For example, the distortion/interaction model, analyzed through quantum mechanical calculations, reveals that the higher reactivity of alkenes compared to alkynes with tetrazines stems from differences in both interaction and distortion energies. acs.org The solvent environment also plays a critical role, and its effects can be incorporated into calculations using models like the Solvation Model based on Density (SMD). acs.org Interestingly, for 6-substituted tetrazines, the inclusion of a solvent model in calculations is crucial as it can significantly alter the predicted reaction barriers compared to gas-phase calculations. acs.org It has been shown that solvent can stabilize the polarized transition state of the IEDDA reaction, although this stabilization is less pronounced for sterically bulky 6-substituted derivatives. acs.org

Quantum chemical calculations have also been used to rationalize the fluorogenic properties of some tetrazine probes. nih.gov These calculations can model the electronic transitions responsible for fluorescence and explain how the reaction with a target molecule can lead to a "turn-on" of the fluorescent signal. nih.govmdpi.com

Table 1: Calculated Properties for Tetrazine Reactions
ParameterDescriptionTypical Computational MethodSignificance
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.DFT (e.g., M06-2X, ωB97X-D)Lower activation energy corresponds to a faster reaction rate.
Reaction Energy (ΔG) The overall free energy change of a reaction.DFTA negative value indicates a thermodynamically favorable reaction.
LUMO+1 Energy The energy of the lowest unoccupied molecular orbital + 1 of the tetrazine.DFTCorrelates with the reactivity of tetrazines in IEDDA reactions; lower energy generally means higher reactivity. acs.org
Distortion Energy (ΔEdist) The energy required to distort the reactants into their transition state geometries.DFT (Distortion/Interaction Model)Provides insight into the steric and electronic factors governing reactivity. acs.org
Interaction Energy (ΔEint) The energy released upon interaction of the distorted reactants in the transition state.DFT (Distortion/Interaction Model)Complements the distortion energy in explaining reactivity trends. acs.org

Molecular Dynamics Simulations of Conjugate Behavior in Complex Environments

While quantum chemical calculations provide detailed information about the reaction itself, molecular dynamics (MD) simulations offer insights into the behavior of the this compound conjugate in complex biological environments. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational dynamics, solvent interactions, and binding to biomolecules. cnr.it

For a molecule like this compound, which is often conjugated to larger biomolecules such as proteins or nucleic acids for imaging purposes, MD simulations can predict how the fluorescent tag affects the structure and dynamics of the biomolecule and vice versa. science.govnih.gov These simulations can reveal the accessible conformations of the linker connecting the FAM and tetrazine moieties, which can influence the efficiency of the bioorthogonal reaction and the fluorescence properties of the dye.

MD simulations are particularly useful for understanding the behavior of the conjugate in aqueous solution and its interactions with cell membranes or other cellular components. For example, simulations can predict the solvation of the conjugate, identify key hydrogen bonding interactions, and estimate the binding affinity to a target protein. science.gov This information is valuable for optimizing the design of bioconjugates for specific applications. mpg.de

In the context of pre-targeted imaging, where a tetrazine-modified antibody is administered first, followed by a radiolabeled trans-cyclooctene (B1233481), MD simulations could be used to model the binding of the antibody to its target and the subsequent accessibility of the tetrazine for the ligation reaction. vulcanchem.comnih.gov

Table 2: Applications of Molecular Dynamics Simulations for this compound Conjugates
ApplicationDescriptionInformation Gained
Conformational Analysis Studying the range of possible three-dimensional structures of the conjugate.Accessible conformations, flexibility of the linker, potential for steric hindrance.
Solvent Interactions Modeling the interactions between the conjugate and water molecules.Solvation patterns, hydrogen bonding networks, solubility.
Biomolecular Interactions Simulating the binding of the conjugate to a target protein or nucleic acid.Binding modes, binding affinity, key interacting residues.
Membrane Permeation Investigating the ability of the conjugate to cross cell membranes.Free energy profiles for membrane transport, preferred orientation in the membrane.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the reactivity and selectivity of bioorthogonal reactions. cranfield.ac.uk For this compound, these methods can be used to screen virtual libraries of reaction partners to identify those with optimal properties. chemrxiv.org

One approach involves the use of quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their observed reactivity. While the development of robust QSAR models requires a significant amount of experimental data, they can be powerful tools for predicting the reactivity of new compounds without the need for synthesis and testing.

More commonly, reactivity is predicted using quantum chemical calculations, as described in section 8.1. By calculating reaction barriers for the reaction of this compound with a variety of dienophiles, it is possible to create a reactivity profile. acs.org This can guide the selection of the best reaction partner for a particular application, balancing the need for fast kinetics with stability and selectivity. rsc.org

Selectivity is another critical aspect that can be addressed through computational methods. For example, it is important that this compound reacts selectively with its intended target (e.g., a trans-cyclooctene) and not with other functional groups present in a biological system. acs.org Computational models can be used to calculate the reaction barriers for potential side reactions, providing an estimate of the selectivity of the probe. acs.org

Recent advances in computational chemistry have enabled large-scale screening of tetrazine reactivity. chemrxiv.org These high-throughput computational approaches can rapidly evaluate thousands of potential tetrazine derivatives, accelerating the discovery of new probes with improved properties. chemrxiv.org This predictive power is essential for advancing the field of bioorthogonal chemistry and expanding the applications of molecules like this compound. nih.gov

Table 3: In Silico Prediction Methods and Their Applications
MethodDescriptionApplication for this compound
DFT Calculations Quantum mechanical method for calculating electronic structure and energies.Predicting reaction rates with different dienophiles, assessing thermodynamic stability. researchgate.netcuny.edu
Automated Computational Screening High-throughput computational methods for evaluating large libraries of compounds.Rapidly identifying novel tetrazine derivatives with desired reactivity. chemrxiv.org
Molecular Docking Predicting the preferred orientation of one molecule when bound to a second.Assessing potential non-specific binding to proteins. cranfield.ac.uk
QSAR Statistical models that relate chemical structure to biological activity or chemical reactivity.Predicting reactivity based on structural features (less common for this specific application without a large, specific dataset).

Challenges, Limitations, and Future Research Directions

Addressing Wavelength Limitations in Tetrazine-Based Fluorogenic Probes

A significant challenge in the design of tetrazine-based fluorogenic probes is the inherent wavelength dependency of their quenching efficiency. The tetrazine moiety, which acts as the fluorescence quencher, has an absorption maximum around 530 nm. mdpi.comencyclopedia.pub Consequently, its ability to quench fluorescence diminishes as the emission wavelength of the conjugated fluorophore shifts into the far-red and near-infrared (NIR) regions. mdpi.comresearchgate.netresearchgate.net This spectral mismatch results in a lower fluorescence turn-on ratio for long-wavelength probes, limiting their utility in deep-tissue imaging where NIR light offers maximum penetration and minimal autofluorescence. researchgate.netresearchgate.net

To surmount this limitation, several innovative strategies have been developed:

Dexter-Type Electron Exchange: This approach involves the direct incorporation of the tetrazine into the fluorophore structure, minimizing the distance between the donor (fluorophore) and acceptor (tetrazine). mdpi.comencyclopedia.pub This proximity facilitates a short-range, Dexter-type electron exchange mechanism, which is less dependent on spectral overlap than traditional Förster resonance energy transfer (FRET). mdpi.com

Monochromophoric Design: By creating a strong electronic coupling between the fluorophore core and the tetrazine, a "dark-state" quenching mechanism can be induced. This strategy, which treats the probe as a single chromophore, has proven effective in developing probes with high turn-on ratios across the visible spectrum. acs.org

Photo-induced Electron Transfer (PeT): Sophisticated control of the probe's molecular conformation can enable PeT pathways, where the tetrazine acts as an electron acceptor to quench the fluorophore. researchgate.netnih.gov This mechanism has been used to create red and NIR probes with improved turn-on ratios. researchgate.net

Intramolecular Motion Regulation: For some flexible NIR dyes, intramolecular motions such as twisted intramolecular charge transfer (TICT) can create additional non-radiative decay pathways that quench fluorescence. rsc.org Designing probes that leverage or inhibit these motions presents another avenue for developing highly fluorogenic NIR probes. rsc.org

These advanced design strategies have led to the development of probes with significantly improved performance in the longer wavelength regions. For example, silicon rhodamine (SiRh) and coumarin-based probes have achieved substantial fluorescence enhancements with far-red and blue-green emissions, respectively. mdpi.comencyclopedia.pub

Probe TypeQuenching MechanismEmission Max (λem)Fluorescence Enhancement (-fold)Reference
Coumarin-HELIOSTBET/Dipole Transition455-502 nm2500-11000 mdpi.comencyclopedia.pub
TMR-Tetrazine (ortho)Dexter-Type Exchange~580 nm95 mdpi.com
SiRh-TetrazineDexter-Type Exchange~660 nm2-4 mdpi.comencyclopedia.pub
HD653-Tetrazine (ortho)Dexter-Type Exchange676 nm50 mdpi.com
SF-Tetrazine SeriesMonochromophoric480-667 nmup to 1400 acs.org

This table summarizes the performance of various tetrazine-based fluorogenic probes designed to overcome wavelength limitations.

Enhancing Stability and Biocompatibility of Reaction Partners in Complex Biological Milieu

A central challenge in bioorthogonal chemistry is achieving a perfect balance between reaction kinetics and the stability of the reactants in a complex biological environment. rsc.orgnih.gov For tetrazine-based reagents, there is often an inverse correlation between reactivity and stability: highly reactive tetrazines tend to be less stable. nih.govnih.govacs.org

Electron-withdrawing substituents are frequently added to the tetrazine core to accelerate the inverse-electron-demand Diels-Alder (IEDDA) reaction. encyclopedia.pubrsc.org However, these same groups can render the tetrazine ring more susceptible to degradation via nucleophilic attack by endogenous molecules like glutathione. encyclopedia.pub For instance, the highly reactive H-tetrazine exhibits lower chemical stability compared to the more stable but slower-reacting Me-tetrazine. encyclopedia.pub

The stability of the dienophile partner, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, is also a critical consideration. TCOs are prone to isomerization to their unreactive cis-cyclooctene (CCO) form, a process that can be catalyzed by thiols or copper-containing serum proteins. nih.govmdpi.com This isomerization deactivates the probe and complicates its use in long-term in vivo experiments. mdpi.comresearchgate.net

Current research focuses on several key areas to improve stability and biocompatibility:

Novel Tetrazine Scaffolds: Scientists are developing new tetrazine core structures that offer enhanced stability without sacrificing reactivity. The recently developed triazolyl-tetrazine scaffold, for example, exhibits improved physiological stability while maintaining high reaction rates. nih.govacs.org The 1,4-triazole substituent is a weak electron-withdrawing group that enhances stability compared to more reactive pyridyl- or monosubstituted tetrazines. nih.govacs.org

Optimized Dienophiles: Efforts are underway to design TCO derivatives that are more resistant to isomerization. This includes creating conformationally strained TCOs that react extremely fast, minimizing the time they are exposed to deactivating conditions, or shielding the TCO moiety by linking it to a larger molecule like an antibody. nih.govmdpi.com

Reaction Conditions: While the tetrazine-TCO ligation is catalyst-free, the broader field of bioorthogonal chemistry often grapples with the toxicity of catalysts like copper, which is used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgacs.org The biocompatibility of the tetrazine ligation is one of its key advantages for in vivo applications. mdpi.com

Optimization of Reaction Kinetics and Efficiency in in vivo Simulating Environments

The remarkable speed of the IEDDA reaction between tetrazines and strained alkenes is a primary reason for its widespread adoption in chemical biology. nih.govnih.gov The reaction kinetics are highly tunable, with rates spanning over six orders of magnitude depending on the specific structures of the tetrazine and dienophile. biorxiv.org For many in vivo applications, particularly those involving low-concentration analytes or rapid biological processes, second-order rate constants exceeding 10⁴ M⁻¹s⁻¹ are considered ideal. acs.orgbiorxiv.org

Strategies to optimize reaction kinetics include:

Tetrazine Modification: The reactivity of the tetrazine can be dramatically increased by introducing electron-withdrawing groups (e.g., pyridyl, halogens) to lower the energy of its lowest unoccupied molecular orbital (LUMO). encyclopedia.pubbiorxiv.org Introducing fluorine substituents, for example, has led to tetrazines that react at rates approaching 10⁶ M⁻¹s⁻¹. biorxiv.org

Dienophile Engineering: Increasing the ring strain of the dienophile accelerates the reaction. The development of bicyclic or fused TCO derivatives has resulted in significantly faster reaction rates compared to the parent TCO. rsc.orgnih.gov

Environmental Factors: The reaction environment can influence kinetics. Studies have shown that the pH can have a profound effect on the rate of both the cycloaddition and subsequent elimination steps in click-to-release applications, with acidic conditions often accelerating release. acs.org

However, the optimization of kinetics is not always straightforward. In "click-to-release" systems, substituents that accelerate the initial cycloaddition can sometimes decelerate the subsequent elimination step required to free the payload. mdpi.comresearchgate.net This has led to the design of unsymmetrical tetrazines that balance the electronic demands of both reaction steps. researchgate.net

This table presents a comparison of second-order rate constants for various tetrazine-dienophile pairs, illustrating the tunability of the reaction.

Expanding Substrate Scope and Designing Novel Orthogonal Bioorthogonal Reactions

To broaden the applicability of tetrazine chemistry, researchers are actively expanding the toolbox of available reaction partners and developing new reaction schemes. nih.govnih.gov This involves moving beyond simple ligation to create more complex and functional chemical transformations that can be performed in a biological setting.

Key directions in this area include:

Diversifying Dienophiles: While TCO is the most common dienophile, its size can be a limitation in sterically hindered environments. This has spurred the development of smaller, highly stable "mini-tags" like methylcyclopropene. nih.govacs.org Other dienophiles, including norbornenes, cyclooctynes, and water-soluble vinylboronic acids, have also been successfully employed. acs.org

Novel Reaction Manifolds: Research has progressed beyond simple A+B conjugation. Tetrazine-mediated transfer (TMT) reactions, for example, involve a tetrazine ligation followed by a retro-Diels-Alder process to generate non-ligating products. acs.org This has been used in nucleic acid-templated reactions for microRNA detection. acs.org "Click-to-release" strategies are another major focus, enabling the controlled activation of prodrugs or the uncaging of fluorophores upon reaction with a tetrazine. mdpi.comacs.org

Orthogonal Reactions: For multi-target analysis, it is crucial to have multiple, mutually orthogonal bioorthogonal reactions that can proceed simultaneously without cross-reactivity. Researchers have demonstrated the feasibility of using tetrazine ligation alongside reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) for dual labeling of proteins. researchgate.net

Advanced Synthesis: The ability to generate diverse tetrazine structures is fundamental to all these efforts. New synthetic routes, such as Lewis acid-promoted one-pot methods and solid-phase synthesis, are making it easier to produce unsymmetrical and highly functionalized tetrazines, which were previously difficult to access. nih.govnih.govacs.org

Emerging Methodologies and Transformative Applications in Chemical Biology Research

The continuous evolution of tetrazine chemistry is enabling transformative applications across chemical biology and medicine. researcher.life The combination of rapid kinetics, high specificity, and fluorogenic potential makes tetrazine-based tools uniquely suited for probing complex biological systems.

Emerging applications include:

Advanced Bioimaging: Fluorogenic tetrazine probes are central to no-wash, live-cell imaging, allowing researchers to visualize the dynamics of proteins, glycans, and other biomolecules with high signal-to-noise ratios. nih.govnih.gov

Pretargeted Imaging and Therapy: In this strategy, a slow-clearing targeting agent (e.g., an antibody) modified with a dienophile is administered first. After it has localized to the target and unbound antibody has cleared from circulation, a fast-clearing, tetrazine-linked imaging agent (e.g., a PET radionuclide) or therapeutic payload is administered. researchgate.net The rapid in vivo click reaction concentrates the payload at the target, dramatically improving image contrast and therapeutic indices while reducing off-target toxicity. nih.govnih.gov

Site-Specific Protein Modification: By combining tetrazine chemistry with genetic code expansion, unnatural tetrazine-containing amino acids can be incorporated into specific sites within a protein. biorxiv.org This allows for precise, covalent labeling of proteins for functional studies, imaging, or the construction of antibody-drug conjugates.

Controlled Release Systems: Tetrazine-triggered cleavage reactions are being harnessed to create sophisticated prodrugs that can be activated at a specific time and location by an external trigger. mdpi.comrsc.org This approach is also being used to design smart biomaterials that can be degraded on demand. rsc.org

Electrochemical Control: An emerging methodology involves attaching tetrazines to microelectrodes, allowing the ligation reaction to be controlled by modulating the redox state of the reactants. nih.govnih.govacs.org This opens the door to spatially controlled surface modification and biosensing applications.

Future research will likely focus on creating even faster and more stable reaction pairs, developing multiplexed systems with multiple orthogonal reactions for studying complex biological networks, and translating these powerful chemical tools into clinical diagnostics and therapeutics. rsc.org

Q & A

Q. What are the key experimental parameters for optimizing inverse electron demand Diels-Alder (IEDDA) reactions using FAM tetrazine, 6-isomer?

The IEDDA reaction between FAM tetrazine and strained dienophiles (e.g., trans-cyclooctenes) requires careful control of stoichiometry, pH (neutral to slightly basic conditions), and temperature (20–37°C). Use a molar excess of the dienophile (1.5–2.0 equivalents) to ensure complete conjugation. Monitor reaction progress via fluorescence quenching (due to tetrazine-FAM interaction) or HPLC/MS for product validation . Avoid prolonged light exposure during handling to prevent fluorophore degradation .

Q. How should this compound be stored to maintain reactivity and fluorescence integrity?

Store lyophilized powder at –20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Aliquot working solutions to avoid freeze-thaw cycles, which can degrade tetrazine reactivity. Confirm fluorescence intensity (ex/em: 495/520 nm) before critical experiments using a fluorimeter .

Q. What analytical techniques are recommended for characterizing FAM tetrazine conjugates?

  • Purity assessment: Reverse-phase HPLC with UV detection (λ = 495 nm for FAM) and mass spectrometry (ESI-MS) for molecular weight confirmation.
  • Fluorescence quantification: Use a calibration curve of free FAM tetrazine to determine labeling efficiency.
  • Stability testing: Incubate conjugates in physiological buffers (e.g., PBS, pH 7.4) and monitor fluorescence decay over 24–48 hours .

Advanced Research Questions

Q. How do solvent polarity and π-stacking interactions influence the regiospecificity of tetrazine reactions?

Solvent polarity modulates reaction kinetics and thermodynamics. Polar aprotic solvents (e.g., acetonitrile) stabilize transition states via dipole interactions, favoring meta-isomer formation in some tetrazine systems. π-stacking between tetrazine and aromatic substrates (e.g., enamines) can orient reactants, as shown by MM3/DFT simulations . For FAM tetrazine, pre-screen solvents using computational models (e.g., COSMO-RS) to predict regioselectivity.

Q. What strategies mitigate fluorescence quenching in FAM tetrazine-based probes during live-cell imaging?

Quenching arises from Förster resonance energy transfer (FRET) between FAM and the tetrazine moiety. To restore fluorescence post-IEDDA reaction:

  • Use strained dienophiles (e.g., bicyclononyne) that induce tetrazine ring-opening, disrupting FRET.
  • Design probes with longer linkers (e.g., PEG spacers) to reduce FAM-tetrazine electronic coupling. Validate using time-resolved fluorescence spectroscopy .

Q. How can surface morphology changes induced by tetrazine additives be quantified in biomaterial studies?

Incorporate AFM or TEM to assess phase separation and roughness in polymer-tetrazine composites. For example, 5 mol% UPy-modified tetrazine additives in poly(ethylene glycol) (PEG) matrices exhibit phase separation at >10 nm scales. Correlate surface data with reaction efficiency via XPS to quantify tetrazine density .

Q. Why does the 6-isomer of FAM tetrazine exhibit superior performance over the 5-isomer in bioorthogonal applications?

The 6-isomer’s carboxy group position minimizes steric hindrance during IEDDA reactions, enhancing dienophile accessibility. Comparative kinetic studies show 6-isomer reactions proceed 2–3× faster than 5-isomer analogues (k₂ ≈ 10³ M⁻¹s⁻¹ vs. 10² M⁻¹s⁻¹). Validate isomer purity via ¹H-NMR (aromatic proton splitting patterns) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported quantum yields (QY) for FAM tetrazine conjugates?

QY variations arise from solvent polarity, pH, and conjugate aggregation. Standardize measurements using reference fluorophores (e.g., fluorescein in 0.1 M NaOH, QY = 0.95). For FAM tetrazine, measure QY in PBS (pH 7.4) and compare with literature values. Aggregation-induced quenching can be mitigated by adding surfactants (e.g., 0.01% Tween-20) .

Q. Why do some studies report tetrazine instability under aqueous conditions, while others claim high stability?

Instability correlates with tetrazine substitution patterns. Methyltetrazines (e.g., this compound) are hydrolytically stable at pH 7–8, but electron-deficient aryl tetrazines degrade rapidly. Confirm stability via UV-Vis (λ = 520 nm decay) under experimental conditions. Use phosphate or HEPES buffers instead of Tris, which can nucleophilically attack tetrazines .

Methodological Best Practices

  • Reaction troubleshooting: If IEDDA efficiency drops below 70%, verify dienophile strain (e.g., use norbornene derivatives) and exclude competing nucleophiles (e.g., thiols) .
  • Fluorescence normalization: Correct for inner-filter effects in concentrated solutions by diluting samples to OD < 0.1 at 495 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.